molecular formula C15H19F2NO4 B7959510 methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate

methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate

Cat. No.: B7959510
M. Wt: 315.31 g/mol
InChI Key: BTZZCDKMYKDYQM-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate typically involves the following steps:

    Protection of the Amino Group: The amino group of the amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

    Esterification: The carboxylic acid group of the protected amino acid is then esterified using methanol and a catalyst such as sulfuric acid or dicyclohexylcarbodiimide (DCC) to form the methyl ester.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction, where the appropriate difluorophenyl halide reacts with the protected amino acid ester in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate can undergo various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

    Hydrolysis: The ester group can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Hydrolysis: Sodium hydroxide (NaOH) in water or hydrochloric acid (HCl) in methanol.

    Substitution: Electrophiles such as nitronium ions (NO2+) in the presence of a Lewis acid catalyst.

Major Products

    Deprotection: Yields the free amine derivative.

    Hydrolysis: Yields the corresponding carboxylic acid.

    Substitution: Yields various substituted difluorophenyl derivatives.

Scientific Research Applications

Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate depends on its specific application. In drug development, for example, it may act as a prodrug that releases the active amine upon deprotection. The molecular targets and pathways involved would vary based on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Similar structure but lacks the difluorophenyl group.

    Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)propanoate: Contains a single fluorine atom instead of two.

    Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dichlorophenyl)propanoate: Contains chlorine atoms instead of fluorine.

Uniqueness

The presence of the difluorophenyl group in methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-difluorophenyl)propanoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl (2R)-3-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(20)18-12(13(19)21-4)8-9-5-6-10(16)11(17)7-9/h5-7,12H,8H2,1-4H3,(H,18,20)/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZZCDKMYKDYQM-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1)F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.